N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
158729-26-1 |
|---|---|
Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H17N3O2S/c1-20(2)15-10-8-14(9-11-15)19-23(21,22)16-7-3-5-13-6-4-12-18-17(13)16/h3-12,19H,1-2H3 |
InChI Key |
FMWKSFTVSNUYDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide typically involves the following steps:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of aniline with dimethyl sulfate to produce N,N-dimethylaniline.
Coupling with Quinolinesulfonamide: The intermediate is then coupled with 8-quinolinesulfonamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution and condensation reactions:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form N-substituted derivatives. For example, treatment with ethyl chloroacetate yields N-ethylcarbamate derivatives at 60–80°C in DMF .
-
Hydrolysis : Undergoes acidic hydrolysis (H₂SO₄, 100°C) to form 8-quinolinesulfonic acid and 4-(dimethylamino)aniline .
Table 1: Sulfonamide reaction conditions and yields
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | 72–85 | |
| Acylation | Acetyl chloride, Pyridine, RT | 68 | |
| Hydrolysis | 6M H₂SO₄, reflux, 6h | 89 |
Quinoline Ring Modifications
The quinoline moiety undergoes electrophilic substitution and coordination reactions:
-
Nitration : Directed by the sulfonamide group, nitration at C-5 occurs using HNO₃/H₂SO₄ at 0–5°C .
-
Metal Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the sulfonamide nitrogen and quinoline nitrogen .
Table 2: Nitration regioselectivity data
| Position | Product Ratio (%) | Conditions |
|---|---|---|
| C-5 | 92 | HNO₃ (1 eq), H₂SO₄, 0°C |
| C-3 | 8 |
Dimethylamino Group Reactions
The para-dimethylamino group (-N(CH₃)₂) participates in:
-
Oxidation : Converted to a nitroso group using H₂O₂/HCl, forming N-(4-nitroso-phenyl)-8-quinolinesulfonamide .
-
Mannich Reactions : Acts as an electron donor in three-component reactions with aldehydes and amines .
Key Finding : Oxidation products show enhanced anticancer activity (IC₅₀ = 1.2 μM vs. HepG2 cells) .
Multi-Component Coupling Reactions
The compound serves as a building block in tandem syntheses:
-
Huisgen Cycloaddition : Reacts with azides under Cu(I) catalysis to form triazole-linked conjugates .
-
Ugi Reaction : Participates in four-component reactions with aldehydes, amines, and isocyanides to yield peptidomimetics .
Table 3: Optimized Ugi reaction parameters
| Component | Role | Optimal Equivalents |
|---|---|---|
| Benzaldehyde | Aldehyde | 1.2 |
| tert-Butyl isocyanide | Isocyanide | 1.0 |
| Cyclohexylamine | Amine | 1.5 |
Biological Activity-Linked Reactions
-
NAD(P)H Quinone Oxidoreductase Inhibition : The quinoline-sulfonamide scaffold undergoes redox cycling, depleting cellular NADH pools .
-
DNA Intercalation : Planar quinoline ring intercalates into DNA, with binding constant K = 2.5 × 10⁴ M⁻¹ .
Stability Under Physiological Conditions
Hydrolytic Stability :
Oxidative Stability :
Scientific Research Applications
Medicinal Chemistry Applications
-
Inhibition of Enzymes :
- This compound has been identified as a potential inhibitor of CYP17 enzymes, which are crucial in steroidogenesis. Inhibiting these enzymes can be beneficial in treating hormone-dependent cancers, such as prostate cancer .
- The sulfonamide moiety is known to modulate various biological activities, including the inhibition of endothelin receptors, which are involved in cardiovascular diseases .
-
Anticancer Activity :
- Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the dimethylamino group enhance the anticancer properties of quinoline sulfonamides .
- The presence of the 4-dimethylaminophenyl moiety has been linked to increased cytotoxicity in breast and pancreatic cancer models, suggesting that this compound may serve as a scaffold for developing new anticancer agents .
Biological Research Applications
-
Fluorescent Probes :
- The compound's structure allows it to be used as a fluorescent probe for studying monoamine transporters like the human serotonin transporter (hSERT). Fluorescent substrates provide real-time monitoring of transporter activity, which is essential for understanding neurotransmitter dynamics in live cells .
- These properties facilitate high-throughput screening methods that are advantageous over traditional radiolabeled assays due to their temporal and spatial resolution capabilities .
-
Mechanistic Studies :
- N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide has been employed in mechanistic studies to elucidate the interactions between small molecules and biological targets. Its ability to serve as a model compound aids researchers in understanding the structure-activity relationships critical for drug design .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Estimated based on analogs.
Key Observations :
- Morpholinyl () introduces a polar oxygen atom, which may improve water solubility and hydrogen-bonding interactions. Piperazine-based substituents () add conformational flexibility and basicity, likely influencing pharmacokinetic properties like blood-brain barrier penetration.
Pharmacokinetic Considerations
- Solubility: The dimethylamino group likely improves aqueous solubility compared to morpholinyl () or aromatic substituents ().
- Metabolism : The absence of labile groups (e.g., esters in ) suggests slower hepatic clearance compared to piperazine-carbonyl analogs.
Biological Activity
N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by a quinoline ring system, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an 8-quinolinesulfonamide moiety. The presence of the sulfonamide functional group enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various sulfonamide compounds, this compound demonstrated notable antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | 32 | 16 |
| Standard Antibiotic (e.g., Ciprofloxacin) | 4 | 2 |
These results indicate that while the compound shows promise, it is less potent than established antibiotics.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound were assessed using various cancer cell lines. In vitro studies revealed that the compound induced apoptosis in human cancer cells with an IC50 value of approximately 25 µM. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: In Vivo Assessment
A recent study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment regimen included:
- Dosage: 10 mg/kg body weight
- Administration: Intraperitoneal injection every other day for two weeks
The results showed a tumor volume reduction of approximately 40% compared to untreated controls.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Notably, it has been shown to inhibit carbonic anhydrase activity, which is essential for maintaining pH balance in tumor microenvironments.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies utilizing ADME (Absorption, Distribution, Metabolism, Excretion) modeling have indicated favorable properties:
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 6 hours |
| Volume of distribution | 1.5 L/kg |
These parameters suggest that the compound has good absorption characteristics and a moderate half-life suitable for therapeutic use.
Q & A
Q. What computational approaches predict electronic properties, and how do they correlate with experimental data?
- Methodology : Density functional theory (DFT) calculates HOMO/LUMO energies to predict redox behavior. For example, the dimethylamino group’s electron-donating effect lowers oxidation potentials, validated by cyclic voltammetry. UV-Vis spectroscopy corroborates calculated λmax values for charge-transfer transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
